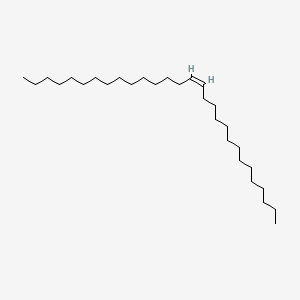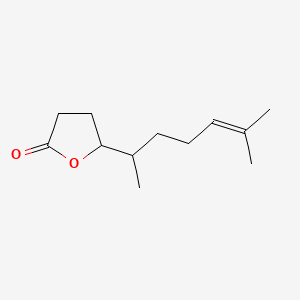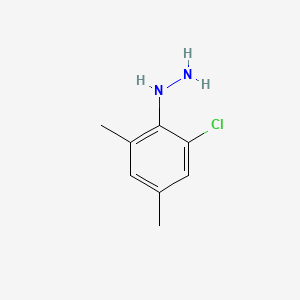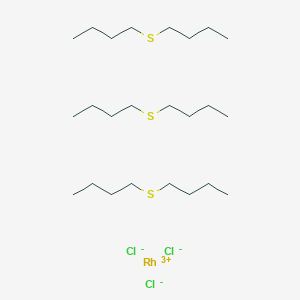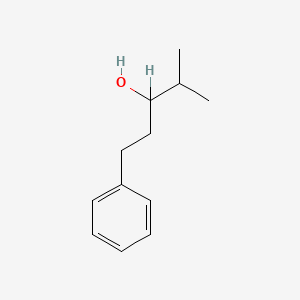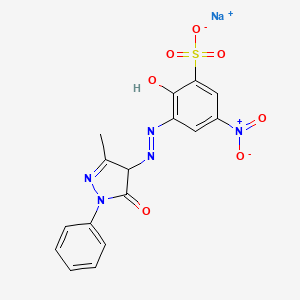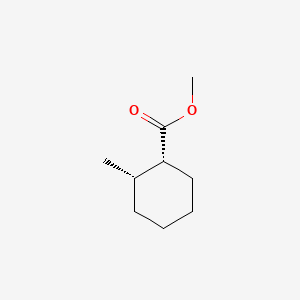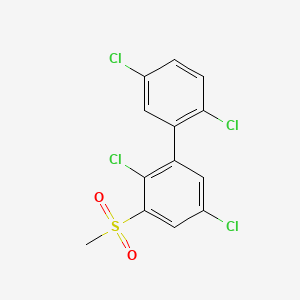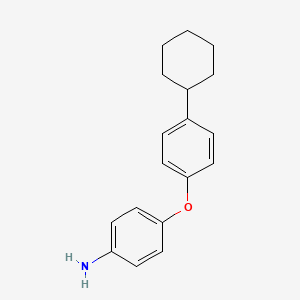
1-Methylhexyl acetate
Overview
Description
Synthesis Analysis
The synthesis of 1-Methylhexyl acetate can be achieved through the acylation of chiral alcohols . The use of iodine as a catalyst and either acetic or trifluoroacetic acid as a derivatizing reagent has been investigated . Optimal conditions were selected according to the molar ratio of alcohol to acid, the reaction time, and the reaction temperature .Molecular Structure Analysis
The molecular formula of 1-Methylhexyl acetate is C9H18O2 . Its molecular weight is 158.24 .Chemical Reactions Analysis
The chemical reactions involving 1-Methylhexyl acetate primarily involve its formation through the acylation of chiral alcohols . The reaction conditions were optimized based on the molar ratio of alcohol to acid, the reaction time, and the reaction temperature .Physical And Chemical Properties Analysis
1-Methylhexyl acetate has a melting point of -50.2°C (estimate), a boiling point of 183.34°C (estimate), and a density of 0.8809 (estimate) . It has a refractive index of 1.4039 (estimate) and a LogP of 3.177 (estimate) . It has a fenugreek fruity odor .Scientific Research Applications
Flavoring Agent
2-Heptyl acetate is used as a fruit essence flavoring in foods . It can impart a fruity taste, enhancing the overall flavor profile of various food products.
Perfume Industry
This compound is also used as a scent in perfumes . Its fruity and pleasant aroma makes it a desirable ingredient in the formulation of various fragrances.
Solvent Production
Methyl acetate, a similar compound, has wide applications in the production of solvents . Given the structural similarity, 1-Methylhexyl acetate could potentially be used in a similar manner.
Surfactant Production
Methyl acetate is used in the production of surfactants . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. 1-Methylhexyl acetate could potentially have similar applications.
Emulsifier Production
Methyl acetate is also used in the production of emulsifiers . Emulsifiers are substances that stabilize mixtures of two or more immiscible liquids, such as oil and water. Given the structural similarity, 1-Methylhexyl acetate could potentially be used in a similar manner.
Biodiesel Fuels
Methyl acetate is used in the production of biodiesel fuels . 1-Methylhexyl acetate, due to its similar structure, could potentially be used in the production of biodiesel fuels as well.
Surface-Active Agents
Methyl acetate is used in the production of surface-active agents . These agents alter the surface properties of liquids, allowing them to spread more easily. 1-Methylhexyl acetate could potentially have similar applications.
Chemical Synthesis
1-Methylhexyl acetate could potentially be used in chemical synthesis, given its ester functional group. Esterification is a common reaction in organic chemistry, and this compound could serve as a starting material for the synthesis of other compounds .
properties
IUPAC Name |
heptan-2-yl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-4-5-6-7-8(2)11-9(3)10/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYWBLDDQZIGJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60863653 | |
| Record name | Heptan-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60863653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylhexyl acetate | |
CAS RN |
5921-82-4 | |
| Record name | 2-Heptyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5921-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Heptyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005921824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptan-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60863653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methylhexyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.134 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HEPTYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XQ2C7T25A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 2-Heptyl acetate and where is it found naturally?
A1: 2-Heptyl acetate, also known as 1-Methylhexyl acetate, is a naturally occurring compound found in various sources, including fruits and insects. It contributes to the characteristic aroma of certain fruits like bananas [] and cacao pulp []. In insects like honeybees, it is a component of the alarm pheromone released from their sting glands [].
Q2: How does the stereochemistry of 2-Heptyl acetate influence its sensory properties?
A2: Research has shown that both the acetylation and the configurations of the two asymmetric centers in 2-Heptyl acetate significantly influence its odor properties []. For instance, 4-mercapto-2-heptanol, a related compound found in cooked bell pepper, exhibits different odor thresholds and qualities depending on the stereochemistry of its isomers []. This suggests that slight structural modifications can lead to distinct sensory perceptions of this compound class.
Q3: Has 2-Heptyl acetate shown potential for pest control applications?
A3: Yes, studies have demonstrated the repellent properties of 2-Heptyl acetate against stored product insect pests, specifically Tribolium castaneum and Rhyzopertha dominica []. When tested alongside other monoterpenoids naturally found in plants like Aframomum melegueta and Zingiber officinale, 2-Heptyl acetate effectively reduced insect presence in treated areas []. This suggests potential for its use as a natural repellent or fumigant in stored product pest control.
Q4: Are there any known halogenated derivatives of 2-Heptyl acetate found in nature?
A4: Yes, research has identified halogenated metabolites, including brominated 2-heptanols and 2-heptyl acetates, in the tetrasporophyte of certain red algae species []. This finding highlights the diverse chemical modifications that can occur naturally within this compound class.
Q5: What analytical techniques are commonly used to identify and quantify 2-Heptyl acetate?
A5: Various analytical techniques have been employed to study 2-Heptyl acetate. These include:
- Headspace-solid phase microextraction (HS-SPME) coupled with gas chromatography-flame ionization detection (GC-FID) and gas chromatography-mass spectrometry (GC/MS) for isolating and identifying volatile compounds in natural sources like cacao pulp [].
- Capillary gas chromatography (GC) with chiral stationary phases to separate and analyze the stereoisomers of 2-Heptyl acetate and related compounds [].
- GC/Olfactometry for determining the odor thresholds and properties of different stereoisomers [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

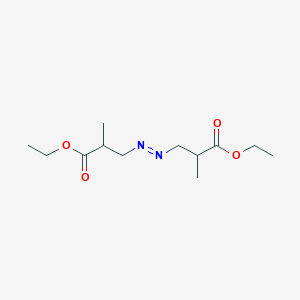
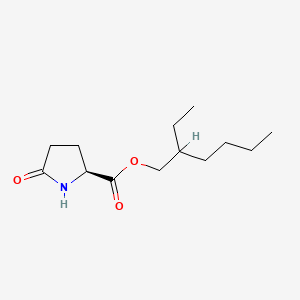
![2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbaldehyde](/img/structure/B1620384.png)
